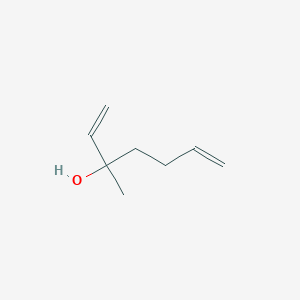
3-Methyl-1,6-heptadien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,6-heptadien-3-ol is an organic compound with the molecular formula C8H14O It is a monohydric alcohol characterized by the presence of a methyl group and two double bonds in its heptadienyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,6-heptadien-3-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-1,6-heptadiene with a suitable oxidizing agent to introduce the hydroxyl group at the desired position. Another method includes the hydroboration-oxidation of 3-methyl-1,6-heptadiene, where the double bonds are first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the addition of hydroxyl groups to the heptadienyl chain. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,6-heptadien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group into halides.
Major Products Formed
Oxidation: Formation of 3-methyl-1,6-heptadien-3-one.
Reduction: Formation of 3-methylheptanol.
Substitution: Formation of 3-methyl-1,6-heptadien-3-chloride or 3-methyl-1,6-heptadien-3-bromide.
Scientific Research Applications
3-Methyl-1,6-heptadien-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1,6-heptadien-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The double bonds in the heptadienyl chain also play a role in its chemical behavior, allowing for various addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1,5-heptadien-3-ol
- 3-Methyl-1,6-octadien-3-ol
- 3-Methyl-1,6-heptadien-2-ol
Uniqueness
3-Methyl-1,6-heptadien-3-ol is unique due to its specific arrangement of double bonds and the position of the hydroxyl group. This structural configuration imparts distinct chemical properties and reactivity compared to its analogs. The presence of the methyl group at the third position further differentiates it from other heptadienols, influencing its physical and chemical behavior.
Properties
CAS No. |
34780-69-3 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-methylhepta-1,6-dien-3-ol |
InChI |
InChI=1S/C8H14O/c1-4-6-7-8(3,9)5-2/h4-5,9H,1-2,6-7H2,3H3 |
InChI Key |
IOPFTACPYBJWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















